molecular formula C16H24N4O4 B2511225 N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 2034378-11-3

N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2511225
CAS No.: 2034378-11-3
M. Wt: 336.392
InChI Key: HRPSOZAKYHNBQP-UHFFFAOYSA-N
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Description

N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a furan ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylcarbamoyl group. The furan ring is then attached through a series of coupling reactions. The final step involves the formation of the ethanediamide backbone, which is achieved through amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine and furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The overall effect is mediated through the modulation of signaling pathways involved in neurotransmission and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.

    N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(pyridin-2-yl)methyl]ethanediamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N’-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both piperidine and furan rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-19(2)16(23)20-7-5-12(6-8-20)10-17-14(21)15(22)18-11-13-4-3-9-24-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPSOZAKYHNBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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